N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a chemical compound with the molecular formula C15H21NO. It belongs to the class of heterocyclic compounds and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:: The synthetic route for N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves the condensation of appropriate starting materials. While specific details may vary, the general steps include:
Thiadiazole Formation: The 1,3,4-thiadiazole ring is formed by reacting an amine (such as 3-methylphenylamine) with a thioamide (e.g., thioacetamide).
Cyclohexylation: The resulting thiadiazole is then cyclohexylated using cyclohexylamine.
Acetylation: Finally, acetylation of the amino group completes the synthesis.
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various reactions:
Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the thiadiazole ring can yield different products.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles.
Scientific Research Applications
This compound finds applications in:
Medicine: It might exhibit antimicrobial or antifungal properties.
Chemical Research: Researchers study its reactivity and potential as a building block for other compounds.
Industry: It could serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-cyclohexyl-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to its specific substitution pattern, similar compounds include other thiadiazoles and acetamides.
Properties
Molecular Formula |
C17H22N4OS2 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H22N4OS2/c1-12-6-5-9-14(10-12)19-16-20-21-17(24-16)23-11-15(22)18-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
VOOOMXLWRJTCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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